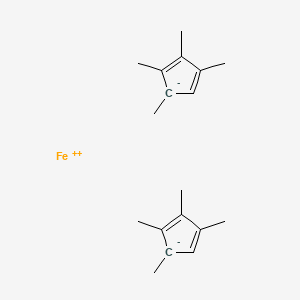
Iron(2+);1,2,4,5-tetramethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “Iron(2+);1,2,4,5-tetramethylcyclopenta-1,3-diene” is a unique chemical entity that has garnered interest in various scientific fields. This compound is characterized by its distinct molecular structure and properties, which make it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a series of chemical reactions that require precise conditions. The preparation methods typically include:
-
Hydrothermal Synthesis: : This method involves the use of high-temperature and high-pressure conditions to facilitate the reaction between precursor materials. The reaction is carried out in an autoclave, where the temperature and pressure are carefully controlled to achieve the desired product .
-
Solvothermal Synthesis: : Similar to hydrothermal synthesis, this method uses solvents under high-temperature and high-pressure conditions. The choice of solvent can significantly influence the reaction pathway and the properties of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes several types of chemical reactions, including:
-
Oxidation: : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and hydrogen peroxide .
-
Reduction: : This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used .
-
Substitution: : In this reaction, one functional group in the molecule is replaced by another. Halogenation and nitration are examples of substitution reactions that this compound can undergo .
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research, including:
-
Chemistry: : It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions and oxygen reduction reactions .
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
-
Medicine: : Research has explored its potential as a therapeutic agent for various diseases, including hyperuricemia and bacterial infections .
-
Industry: : The compound is used in the production of advanced materials, such as nanostructured electrodes for supercapacitors and photovoltaic applications .
Wirkmechanismus
The mechanism by which the compound exerts its effects involves several molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors to modulate their activity. The exact mechanism can vary depending on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds share structural similarities with “Iron(2+);1,2,4,5-tetramethylcyclopenta-1,3-diene”. These include:
-
2-Bromonaphthalene: : This compound has a similar aromatic structure and is used in various chemical reactions .
-
Nickel Tungstate (NiWO4): : This compound is used in similar applications, such as in the production of nanostructured electrodes .
Uniqueness
What sets “this compound” apart is its unique combination of properties, including its high stability, catalytic activity, and potential biological activities. These characteristics make it a valuable compound for a wide range of scientific and industrial applications .
Eigenschaften
Molekularformel |
C18H26Fe |
|---|---|
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
iron(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C9H13.Fe/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3;/q2*-1;+2 |
InChI-Schlüssel |
VSUTUDRPAASKEB-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-6-(3-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8297167.png)
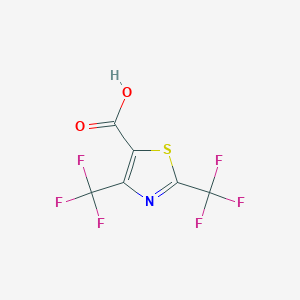
![4-Methyl-N-[5-(phenyl)-pyridine-2-yl]benzenesulfonamide](/img/structure/B8297185.png)
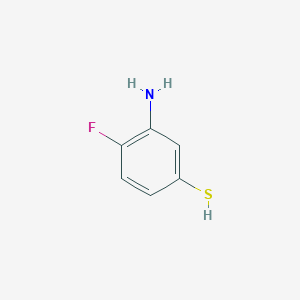
![methyl 3-[4-[N,N-bis(2-chloroethyl)amino]phenyl]propionate](/img/structure/B8297216.png)
![3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid](/img/structure/B8297217.png)
![Dimethyl-(1H-pyrrolo[3,2-c]pyridin-3-ylmethyl)-amine](/img/structure/B8297233.png)
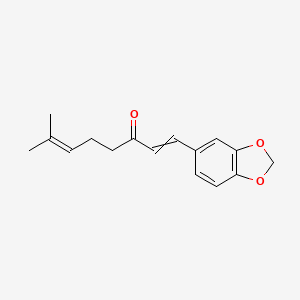


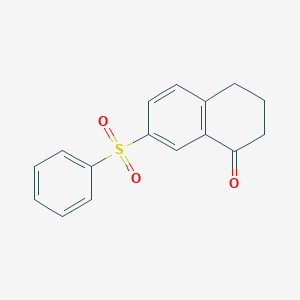
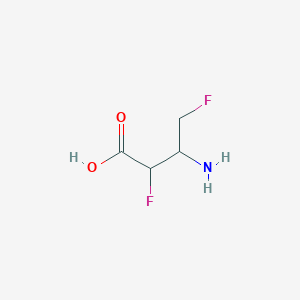
![(3R,3alphaS,6alphaR)-Hexahydrofuro[2,3-beta]furan-3-yl-4-nitrophenyl carbonate](/img/structure/B8297271.png)
![2-{2-[6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8297275.png)
